Ajugalide D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

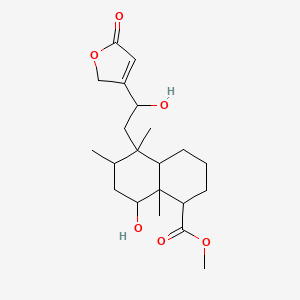

methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMPRXRGZXNSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ajugalide D: A Technical Guide to its Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Ajuga genus, this compound represents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities, including a hypothetical signaling pathway. The information is presented to support further research and development efforts targeting this intriguing natural product.

Natural Source and Isolation

This compound has been identified as a constituent of various species of the genus Ajuga (Lamiaceae), notably Ajuga taiwanensis.[1][2] The isolation of this compound from its natural source is a multi-step process involving solvent extraction followed by a series of chromatographic separations.

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the aerial parts of Ajuga species, based on established methods for the purification of neo-clerodane diterpenoids.

1. Plant Material Extraction:

-

Preparation: Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature. This can be achieved through maceration (soaking) or Soxhlet extraction. The solvent is subsequently removed under reduced pressure to yield a crude extract.

2. Chromatographic Separation and Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds with similar polarity to this compound are pooled and further purified by semi-preparative or preparative RP-HPLC. A C18 column is commonly used with a gradient elution of methanol and water or acetonitrile (B52724) and water. The purity of the isolated this compound is confirmed by analytical HPLC.

3. Structural Elucidation:

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure.

Experimental Workflow

Data Presentation

Table 1: Representative Yields of Neo-clerodane Diterpenoids from Ajuga species

| Compound Name | Plant Source | Yield (% of dry weight) |

| Ajugacumbin B | Ajuga nipponensis | Data not available |

| Ajugamarin A1 | Ajuga nipponensis | Data not available |

| Ajuganipponin A | Ajuga nipponensis | 0.001% |

| Ajuganipponin B | Ajuga nipponensis | 0.0005% |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Neo-clerodane Diterpenoid (Ajugacumbin B in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 75.4 | 5.50 (1H, app. td, J = 11.0, 4.7) |

| 2 | 26.5 | 1.80 (1H, m), 2.10 (1H, m) |

| 3 | 38.6 | 1.65 (1H, m) |

| 4 | 36.4 | - |

| 5 | 47.5 | 2.15 (1H, m) |

| 6 | 78.1 | 4.64 (1H, dd, J = 12.5, 4.0) |

| 7 | 34.5 | 1.95 (1H, m), 2.25 (1H, m) |

| 8 | 42.6 | 2.35 (1H, m) |

| 9 | 46.1 | - |

| 10 | 40.8 | - |

| 11 | 125.6 | 5.98 (1H, br d, J = 9.5) |

| 12 | 142.1 | - |

| 13 | 138.2 | - |

| 14 | 110.1 | 5.95 (1H, br m) |

| 15 | 173.2 | - |

| 16 | 71.3 | 4.80 (2H, m) |

| 17 | 16.2 | 0.95 (3H, s) |

| 18 | 60.5 | 3.65 (1H, d, J = 12.0), 4.10 (1H, d, J = 12.0) |

| 19 | 64.2 | 3.80 (1H, d, J = 12.0), 4.25 (1H, d, J = 12.0) |

| 20 | 18.1 | 1.05 (3H, s) |

Note: The NMR data presented is for Ajugacumbin B, a structurally related neo-clerodane diterpenoid, as a comprehensive dataset for this compound was not available in the surveyed literature.

Biological Activity and Signaling Pathways

Neo-clerodane diterpenoids from the genus Ajuga have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. While the specific biological activities of this compound are not extensively characterized, its structural similarity to other bioactive compounds from Ajuga suggests it may possess similar properties.

For instance, the related compound Ajugalide-B has been shown to induce anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, in tumor cells. This effect is mediated by the disruption of the focal adhesion complex through the decreased phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.

Based on this evidence, a hypothetical signaling pathway for this compound-induced anoikis is proposed below. It is important to note that this is a putative pathway and requires experimental validation.

Hypothetical Signaling Pathway of this compound-Induced Anoikis

This diagram illustrates a potential mechanism where this compound, by binding to a putative cell surface receptor, inhibits the phosphorylation of FAK and paxillin. This disruption of focal adhesion signaling is hypothesized to trigger the activation of caspase-8, initiating a downstream caspase cascade that culminates in anoikis.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery. This guide provides a foundational understanding of its natural source, a generalized methodology for its isolation, and a plausible hypothesis for its mechanism of action based on related compounds. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound. The detailed protocols and structured data presented herein are intended to facilitate these future research endeavors.

References

The Discovery of Ajugalide D in Ajuga taiwanensis: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the discovery of Ajugalide D, a neo-clerodane diterpenoid isolated from the plant Ajuga taiwanensis. It outlines the context of the discovery, the physicochemical properties of the compound, and the general experimental approaches used for its isolation and characterization. Due to the limited public availability of the primary research article, this guide summarizes the currently accessible information and provides generalized protocols based on the study of related compounds.

Introduction

Phytochemical investigation of the Taiwanese medicinal plant Ajuga taiwanensis led to the isolation and identification of several neo-clerodane diterpenoids, including the novel compound, this compound.[1] This discovery contributes to the growing class of complex diterpenes isolated from the Ajuga genus, which are of significant interest to the scientific community due to their diverse and potent biological activities.[2]

Physicochemical Properties of this compound

This compound is a diterpenoid with the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [3] |

| Average Molecular Weight | 380.481 g/mol | [3] |

| Class | Diterpene lactone | [3] |

| Super Class | Lipids and lipid-like molecules | |

| Parent Compound | Neo-clerodane | |

| Source Organism | Ajuga taiwanensis |

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature for the isolation and elucidation of this compound are not publicly available, a generalized workflow can be constructed based on standard methodologies for the separation of neo-clerodane diterpenoids from Ajuga species.

Extraction and Isolation

The general procedure for isolating compounds like this compound from plant material involves the following key steps:

-

Plant Material Collection and Preparation: Aerial parts of Ajuga taiwanensis are collected, dried, and pulverized.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques. This typically includes:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform a preliminary separation.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the fine purification of the isolated compounds.

-

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (such as COSY, HMQC, and HMBC), are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are used to determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.

Quantitative Data

Detailed quantitative spectroscopic data for this compound from its primary discovery publication are not currently accessible in the public domain. For the purpose of identification and characterization, researchers would need to refer to the original publication: Chan, Y.-Y., et al. (2005). Neoclerodane diterpenoids from Ajuga taiwanensis. Chemical & Pharmaceutical Bulletin, 53(2), 164-7.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or the modulated signaling pathways of this compound. However, other neo-clerodane diterpenoids isolated from Ajuga species have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and insect antifeedant activities. For instance, Ajugalide-B, a related compound from Ajuga taiwanensis, has been shown to induce anoikis (a form of programmed cell death) in tumor cells by disrupting the focal adhesion complex. This suggests that this compound may also possess noteworthy biological properties that warrant further investigation.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel natural product like this compound from a plant source.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Conclusion

The discovery of this compound in Ajuga taiwanensis has added a new member to the family of neo-clerodane diterpenoids. While its physicochemical properties have been defined, a comprehensive understanding of its biological activity and mechanism of action remains to be elucidated. Further research, including accessing the detailed data from the original discovery and conducting new biological screenings, is necessary to unlock the full potential of this natural product for scientific and therapeutic applications.

References

Ajugalide D: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpenoid isolated from plants of the Ajuga genus, which has a history of use in traditional medicine. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₆ | [1][2] |

| Molecular Weight | 380.48 g/mol | [1] |

| Appearance | White amorphous powder | Inferred from related compounds |

| Melting Point | Not available | |

| Optical Rotation | Not available | |

| Water Solubility (Predicted) | 0.12 g/L | [3] |

| logP (Predicted) | 2.06 | [3] |

| pKa (Strongest Acidic, Predicted) | 13.83 | |

| pKa (Strongest Basic, Predicted) | -3.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 |

Experimental Protocols

Isolation and Purification of this compound from Ajuga Species

The following is a generalized protocol for the isolation and purification of neoclerodane diterpenoids like this compound from plant material, based on established methods for compounds from the Ajuga genus.

1. Plant Material and Extraction:

-

Plant Material: Air-dried and powdered aerial parts of the selected Ajuga species are used as the starting material.

-

Extraction: The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This can be done by maceration (soaking) or Soxhlet extraction for a more efficient process. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Chromatographic Separation and Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are pooled together.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The pooled fractions are further purified by preparative or semi-preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of methanol and water or acetonitrile (B52724) and water is commonly used to separate the individual compounds.

3. Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Biological Activity Assays

Based on the known activities of related neoclerodane diterpenoids, the following protocols can be employed to investigate the biological effects of this compound.

1. Cell Viability Assay (MTT Assay): This assay determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Western Blot Analysis for FAK and Paxillin (B1203293) Phosphorylation: This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the focal adhesion signaling pathway.

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (p-FAK), total paxillin, and phosphorylated paxillin (p-paxillin). Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins can be quantified and normalized to the total protein levels.

Hypothetical Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound have not been experimentally elucidated, the closely related compound Ajugalide-B has been shown to induce a form of programmed cell death known as anoikis in cancer cells. This process is initiated by the disruption of the focal adhesion complex, which is critical for cell adhesion and survival. The proposed mechanism involves the dephosphorylation of Focal Adhesion Kinase (FAK) and paxillin. Based on this evidence, a hypothetical signaling pathway for this compound's anti-cancer activity is presented below.

This diagram illustrates a potential mechanism where this compound inhibits the phosphorylation of FAK and paxillin, key components of the focal adhesion complex. This disruption of integrin-mediated survival signaling is hypothesized to lead to the activation of the caspase cascade, ultimately resulting in anoikis, a form of programmed cell death that occurs upon cell detachment from the extracellular matrix. It is important to note that this pathway is based on studies of a related compound and requires direct experimental validation for this compound.

Conclusion

This compound, a neoclerodane diterpenoid from the Ajuga genus, presents a promising scaffold for further investigation in the context of drug discovery. Its predicted physicochemical properties suggest it may possess favorable characteristics for development. The biological activities of related compounds, particularly the induction of anoikis in cancer cells, highlight a potential therapeutic avenue for this compound. The experimental protocols and the hypothetical signaling pathway provided in this guide offer a solid foundation for researchers to explore the full potential of this natural product. Further studies are warranted to experimentally validate the physicochemical properties, elucidate the precise molecular mechanisms of action, and evaluate the in vivo efficacy of this compound.

References

- 1. Ajugalide-B (ATMA) is an anoikis-inducing agent from Ajuga taiwanensis with antiproliferative activity against tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platycodin D induces anoikis and caspase-mediated apoptosis via p38 MAPK in AGS human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Ajugalide D: A Technical Guide to its Structure Elucidation and Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ajugalide D, a neoclerodane diterpenoid isolated from the plant Ajuga taiwanensis. While the primary literature containing the specific quantitative spectroscopic data for this compound is not publicly accessible, this document outlines the key experimental methodologies and data analysis workflows involved in the characterization of this and similar natural products. Representative data from closely related compounds are presented to illustrate the spectroscopic features of this class of molecules.

Introduction to this compound

This compound is a neoclerodane diterpene that was first isolated from Ajuga taiwanensis.[1] As a member of this class of natural products, it possesses a complex bicyclic core structure. The molecular formula of this compound has been established as C₂₁H₃₂O₆, with a corresponding molecular weight of 380.48 g/mol . The structural characterization of such intricate molecules relies on a combination of advanced spectroscopic techniques.

Structure Elucidation Workflow

The process of determining the chemical structure of a novel natural product like this compound is a systematic workflow that begins with isolation and purification, followed by a series of spectroscopic analyses. These analyses provide complementary pieces of information that, when integrated, reveal the complete atomic connectivity and stereochemistry of the molecule.

Spectroscopic Data

The definitive structural assignment of this compound would be based on a comprehensive analysis of its spectroscopic data. While the specific data is not available, the following sections and tables illustrate the types of data and their interpretation for a representative neoclerodane diterpenoid, Ajugacumbin B, also isolated from an Ajuga species.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Representative Mass Spectrometry Data for a Neoclerodane Diterpenoid

| Technique | Ionization Mode | Mass Found (m/z) | Molecular Formula |

|---|

| HR-ESI-MS | [M+Na]⁺ | 571.2468 | C₂₉H₄₀O₁₀Na |

Note: This data is for a related compound, not this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms.

Table 2: Representative ¹H NMR Spectroscopic Data for a Neoclerodane Diterpenoid (Ajugacumbin B) in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1 | 5.50 | app. td | 11.0, 4.7 |

| 2α | 1.80 | m | |

| 2β | 2.10 | m | |

| 3 | 1.65 | m | |

| 5 | 2.15 | m | |

| 6 | 4.64 | dd | 12.5, 4.0 |

| 7α | 1.95 | m | |

| 7β | 2.25 | m | |

| 8 | 2.35 | m | |

| 11 | 5.98 | br d | 9.5 |

| 14 | 5.95 | br m | |

| 16 | 4.80 | m | |

| 17-H₃ | 0.95 | s | |

| 18-H₂ | 3.65, 4.10 | d, d | 12.0, 12.0 |

| 19-H₂ | 3.80, 4.25 | d, d | 12.0, 12.0 |

| 20-H₃ | 1.05 | s | |

Source: Data for Ajugacumbin B as a representative example.[2]

Table 3: Representative ¹³C NMR Spectroscopic Data for a Neoclerodane Diterpenoid (Ajugacumbin B) in CDCl₃

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 75.4 |

| 2 | 26.5 |

| 3 | 38.6 |

| 4 | 36.4 |

| 5 | 47.5 |

| 6 | 78.1 |

| 7 | 34.5 |

| 8 | 42.6 |

| 9 | 46.1 |

| 10 | 40.8 |

| 11 | 125.6 |

| 12 | 142.1 |

| 13 | 138.2 |

| 14 | 110.1 |

| 15 | 173.2 |

| 16 | 71.3 |

| 17 | 16.2 |

| 18 | 60.5 |

| 19 | 64.2 |

| 20 | 18.1 |

Source: Data for Ajugacumbin B as a representative example.[2]

Experimental Protocols

The following are generalized experimental protocols representative of those used for the isolation and spectroscopic analysis of neoclerodane diterpenoids from Ajuga species.

Isolation and Purification

-

Plant Material and Extraction: Air-dried and powdered aerial parts of the Ajuga species are used as the starting material.[2] The powdered plant material is exhaustively extracted with a suitable solvent such as methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: The crude extract is first fractionated by column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by preparative HPLC, often on a C18 column with a gradient elution of methanol-water or acetonitrile-water, to yield the pure compounds.

-

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a suitable mass spectrometer to determine the accurate mass and molecular formula of the isolated compound.

-

NMR Spectroscopy: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to identify the proton and carbon environments in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are conducted to establish proton-proton couplings and one-bond and multiple-bond proton-carbon correlations, respectively. These experiments are crucial for assembling the molecular structure.

-

Conclusion

References

Ajugalide D: A Prospective Analysis of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly pertaining to the biological activities of Ajugalide D is limited. This document provides a comprehensive overview of the potential therapeutic effects of this compound, drawing upon published data from structurally related neo-clerodane diterpenoids isolated from the Ajuga genus. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts. All data and proposed mechanisms should be considered hypothetical for this compound until direct experimental validation is performed.

Introduction

This compound is a neo-clerodane diterpene isolated from Ajuga taiwanensis. Compounds of this class from the Ajuga genus have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide summarizes the existing data on related compounds to forecast the potential therapeutic applications of this compound, details relevant experimental protocols, and visualizes potential mechanisms of action.

Potential Therapeutic Effects

Based on the activities of analogous neo-clerodane diterpenoids, this compound is hypothesized to possess the following therapeutic properties:

-

Anticancer Activity: Several neo-clerodane diterpenoids from Ajuga species have exhibited significant cytotoxicity against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of anoikis, a form of programmed cell death initiated by the loss of cell adhesion.

-

Anti-inflammatory Activity: Extracts and isolated compounds from Ajuga have been shown to inhibit key inflammatory mediators. This suggests potential applications in treating inflammatory disorders.

-

Neuroprotective Activity: Recent studies have indicated that certain furan-containing clerodanes from Ajuga can protect neuronal cells from ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases.

Quantitative Data on Related Neo-clerodane Diterpenoids

The following tables summarize the reported in vitro activities of neo-clerodane diterpenoids from various Ajuga species. This data provides a comparative baseline for the potential potency of this compound.

Table 1: Anticancer Activity of Neo-clerodane Diterpenoids from Ajuga Species

| Compound/Extract | Cell Line | Assay | IC50 Value | Source |

| Ajugamarin A1 | Hela | CCK-8 | 5.39 x 10⁻⁷ µM | [1] |

| Unnamed Compound 3 | A549 | CCK-8 | 71.4 µM | [1] |

| Unnamed Compound 3 | Hela | CCK-8 | 71.6 µM | [1] |

| Methanolic Extract of Ajuga bracteosa | MCF-7 | MTT | 10 µg/mL | [2][3] |

| Methanolic Extract of Ajuga bracteosa | Hep-2 | MTT | 5 µg/mL | |

| Ethanolic Extract of Ajuga laxmannii | B16.F10 | BrdU ELISA | ~150 µg/mL | |

| Ethanolic Extract of Ajuga laxmannii | C26 | BrdU ELISA | ~200 µg/mL |

Table 2: Anti-inflammatory Activity of Neo-clerodane Diterpenoids from Ajuga Species

| Compound | Assay | Cell Line | IC50 Value | Source |

| Unnamed Compound 2 | NO Inhibition | RAW 264.7 | 20.2 µM | |

| Unnamed Compound 6 | NO Inhibition | RAW 264.7 | 27.0 µM | |

| Unnamed Compound 8 | NO Inhibition | RAW 264.7 | 25.8 µM | |

| Compound 36 from Scutellaria barbata | NO Inhibition | RAW 264.7 | 10.6 µM |

Table 3: Neuroprotective Activity of Neo-clerodane Diterpenoids from Ajuga Species

| Compound | Assay | Cell Line | EC50 Value | Source |

| Unnamed Compound 7 | RSL3-induced Ferroptosis Inhibition | HT22 | 10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the investigation of this compound.

Cell Viability (MTT) Assay for Anticancer Activity

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., this compound) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Anoikis

Caption: Hypothetical signaling pathway for this compound-induced anoikis.

General Experimental Workflow for Bioactivity Screening

Caption: General experimental workflow for bioactivity screening.

Conclusion

While direct experimental evidence for the therapeutic effects of this compound is currently lacking, the significant biological activities of structurally similar neo-clerodane diterpenoids from the Ajuga genus provide a strong rationale for its investigation as a potential therapeutic agent. The data on related compounds suggest that this compound may possess valuable anticancer, anti-inflammatory, and neuroprotective properties. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a framework for future research to elucidate the specific biological functions and mechanisms of action of this compound, ultimately paving the way for its potential development as a novel therapeutic.

References

- 1. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro cytotoxicity study of methanolic fraction from Ajuga Bracteosa wall ex. benth on MCF-7 breast adenocarcinoma and hep-2 larynx carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Ajugalide D: A Potential Neo-clerodane Diterpenoid Insect Antifeedant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and effective insect control agents is a continuous endeavor in agricultural and public health sectors. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new insecticidal and antifeedant compounds. The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites, particularly neo-clerodane diterpenoids. These compounds have demonstrated a range of biological activities, including insect antifeedant properties. This technical guide focuses on Ajugalide D, a neo-clerodane diterpenoid isolated from Ajuga taiwanensis, and explores its potential role as an insect antifeedant. While direct quantitative data on the antifeedant activity of this compound is not extensively available in the current literature, this guide will provide a comprehensive overview of the antifeedant properties of related compounds from the Ajuga genus, detailed experimental protocols for assessing such activity, and the potential mechanisms of action.

Chemical Profile of this compound

This compound is a neo-clerodane diterpenoid that has been isolated from the plant Ajuga taiwanensis. The chemical structure and basic properties of this compound are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₄H₃₄O₈ |

| Molecular Weight | 450.52 g/mol |

| Compound Class | Neo-clerodane Diterpenoid |

| Source | Ajuga taiwanensis |

Insect Antifeedant Activity of Ajuga Species and Neo-clerodane Diterpenoids

Extracts from various Ajuga species have shown significant insecticidal and antifeedant properties against several key agricultural pests.[1] While specific data for this compound is limited, the antifeedant activity of other neo-clerodane diterpenoids isolated from Ajuga species provides a strong indication of its potential. For instance, ajugacumbins A, B, C, and D from Ajuga decumbens have displayed insect antifeedant activity.[2] Similarly, ajugacumbin B and ajuforrestins D/E, isolated from Ajuga forrestii, have demonstrated antifeedant effects against the cotton bollworm, Helicoverpa armigera.[3]

The antifeedant properties of these compounds are typically evaluated against economically important insect pests such as the larvae of the common cutworm (Spodoptera litura) and the African cotton leafworm (Spodoptera littoralis).[4]

Table 1: Antifeedant Activity of Selected Neo-clerodane Diterpenoids from Ajuga Species

| Compound | Source Species | Test Insect | Bioassay Type | Observed Effect | Reference |

| Ajugacumbins A-D | Ajuga decumbens | Not specified | Not specified | Displayed insect antifeedant activity | [2] |

| Ajugacumbin B | Ajuga forrestii | Helicoverpa armigera | Not specified | Showed antifeedant activity | |

| Ajuforrestins D/E | Ajuga forrestii | Helicoverpa armigera | Not specified | Showed antifeedant activity |

Experimental Protocols for Insect Antifeedant Bioassays

The evaluation of a compound's insect antifeedant activity is typically carried out using standardized bioassays. The following sections detail the methodologies for choice and no-choice feeding assays, which are commonly employed to quantify the feeding deterrence of a test compound.

Insect Rearing

A continuous and healthy supply of test insects is crucial for reliable bioassay results. For lepidopteran pests like Spodoptera litura, a laboratory colony can be established and maintained on an artificial diet or a suitable host plant, such as castor bean (Ricinus communis) leaves.

No-Choice Feeding Bioassay

This assay assesses the feeding deterrence of a compound when the insect has no alternative food source.

Methodology:

-

Preparation of Treated Leaf Discs: Leaf discs of a uniform size are excised from fresh, untreated host plant leaves. The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a range of concentrations. Each leaf disc is uniformly coated with a specific volume of the test solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Experimental Setup: A single treated leaf disc is placed in a Petri dish lined with moistened filter paper to maintain humidity.

-

Insect Introduction: A single, pre-starved larva (e.g., third-instar Spodoptera litura) is introduced into each Petri dish.

-

Data Collection: After a defined period (typically 24 hours), the leaf area consumed is measured. This can be done using a leaf area meter or by digital image analysis.

-

Calculation of Antifeedant Index (AFI): The antifeedant activity is often expressed as an Antifeedant Index, calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

Choice Feeding Bioassay

This assay evaluates the deterrent effect of a compound when the insect is presented with both treated and untreated food sources.

Methodology:

-

Preparation of Leaf Discs: Two leaf discs of equal size are prepared for each replicate. One is treated with the test compound solution, and the other (control) is treated with the solvent only.

-

Experimental Setup: Both the treated and control leaf discs are placed equidistant in a Petri dish.

-

Insect Introduction: A single, pre-starved larva is placed in the center of the Petri dish.

-

Data Collection and Analysis: After 24 hours, the area consumed for both the treated and control discs is measured. The data can be analyzed to determine if there is a significant preference for the untreated disc.

Experimental workflow for antifeedant bioassays.

Potential Mechanism of Action and Signaling Pathways

The antifeedant activity of neo-clerodane diterpenoids is believed to be mediated through their interaction with the insect's gustatory system. These compounds can act in several ways:

-

Stimulation of Deterrent Receptors: They may activate specialized chemoreceptors in the insect's mouthparts that perceive the compound as unpalatable, leading to the cessation of feeding.

-

Inhibition of Phagostimulant Receptors: They might block the receptors that recognize feeding stimulants like sugars, thus reducing the insect's motivation to feed.

-

Post-ingestive Effects: In some cases, reduced feeding could be a result of toxic effects that occur after ingestion, leading to malaise. However, true antifeedants primarily act at the sensory level to deter feeding initiation or continuation.

The precise signaling pathways affected by this compound in insects have not been elucidated. However, the interaction of antifeedant compounds with gustatory receptor neurons (GRNs) is a key area of investigation. Binding of the antifeedant to a specific gustatory receptor (GR) on the surface of a GRN would trigger a signal transduction cascade, ultimately leading to a neural signal being sent to the insect's brain, which is interpreted as a deterrent.

Hypothetical signaling pathway for this compound's antifeedant action.

Structure-Activity Relationships

While a detailed structure-activity relationship (SAR) for the antifeedant activity of this compound has not been established, studies on other clerodane diterpenes suggest that certain structural features are important for their biological activity. These can include the presence and stereochemistry of epoxide groups, the nature of the side chain at C-9, and the overall conformation of the decalin ring system. Further research involving the synthesis and biological evaluation of this compound analogs would be necessary to elucidate the specific structural requirements for its antifeedant activity.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid from Ajuga taiwanensis, represents a promising candidate for the development of a natural insect antifeedant. Although direct quantitative data on its activity is currently scarce, the well-documented antifeedant properties of related compounds from the Ajuga genus provide a strong rationale for its investigation. Future research should focus on:

-

Quantitative Bioassays: Conducting detailed no-choice and choice feeding assays with this compound against a panel of economically important insect pests to determine its antifeedant potency (e.g., EC₅₀ values).

-

Mechanism of Action Studies: Utilizing electrophysiological techniques, such as single-sensillum recordings, to investigate the specific gustatory neurons and receptors that are affected by this compound.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify the key structural motifs responsible for its antifeedant activity.

-

Field Trials: Evaluating the efficacy of formulations containing this compound under greenhouse and field conditions to assess its potential as a practical crop protectant.

The exploration of natural products like this compound is crucial for the development of sustainable and environmentally benign pest management strategies. This technical guide provides a foundational framework for researchers and drug development professionals to pursue the investigation of this compound as a novel insect antifeedant.

References

The Biosynthetic Pathway of Ajugalide D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neoclerodane diterpene, a class of secondary metabolites found in various plant species, notably in the genus Ajuga.[1][2] These compounds exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, supported by generalized quantitative data, detailed experimental protocols, and pathway visualizations. Due to the limited direct research on the this compound pathway, this guide integrates knowledge from the well-studied biosynthesis of related clerodane diterpenoids to present a comprehensive and plausible model.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a C20-diterpenoid, is proposed to originate from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be conceptually divided into three main stages: skeleton formation, oxidation, and late-stage modifications.

Stage 1: Formation of the Clerodane Skeleton

The characteristic bicyclic decalin core of clerodane diterpenes is forged by the sequential action of two classes of diterpene synthases (diTPSs).[3][4]

-

Cyclization of GGPP: A class II diTPS initiates the process by protonating the terminal double bond of GGPP, leading to a series of cyclizations and rearrangements to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate, likely a specific stereoisomer such as clerodienyl diphosphate (CLPP).[3]

-

Rearrangement and Second Cyclization: A class I diTPS then utilizes the LPP/CPP intermediate, catalyzing further cyclization and rearrangement to yield the final clerodane skeleton.

Stage 2: Oxidative Modifications

Following the formation of the basic clerodane scaffold, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs) and potentially 2-oxoglutarate-dependent dioxygenases (2-ODDs). Based on the structure of this compound, which features hydroxyl groups and a butenolide moiety, the following oxidative steps are proposed:

-

Hydroxylations: Specific CYPs are responsible for the introduction of hydroxyl groups at various positions on the clerodane skeleton.

-

Formation of the Butenolide Ring: The butenolide (a type of lactone) moiety is a common feature in many bioactive natural products. Its formation likely involves a series of oxidations, potentially including dehydrogenation and Baeyer-Villiger oxidation, catalyzed by CYPs or other oxidoreductases.

Stage 3: Late-Stage Modifications

The final steps in the biosynthesis of this compound likely involve tailoring enzymes that add further functional groups. For this compound, this includes methylation to form the methyl ester.

The proposed biosynthetic pathway is visualized in the diagram below.

Regulation of Diterpenoid Biosynthesis

The biosynthesis of diterpenoids, including this compound, is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to modulate the expression of biosynthetic genes in response to developmental cues and environmental stimuli.

Quantitative Data on Diterpenoid Biosynthesis

Specific quantitative data for the biosynthesis of this compound is not currently available in the literature. The following table summarizes representative quantitative data for the biosynthesis of other plant terpenoids, which can serve as a general reference.

| Parameter | Value | Compound/Plant | Reference |

| Enzyme Kinetics | |||

| Km of diTPS for GGPP | 5 - 50 µM | Various | General knowledge |

| kcat of diTPS | 0.1 - 5 s-1 | Various | General knowledge |

| Km of CYP450 for terpene substrate | 1 - 100 µM | Various | General knowledge |

| Metabolite Concentration | |||

| Terpenoid content in leaves | 0.1 - 5 mg/g dry weight | Camellia sinensis | |

| Terpenoid content in flowers | 0.5 - 25 mg/g dry weight | Camellia sinensis | |

| Gene Expression | |||

| Upregulation of diTPS genes upon induction | 2 to 100-fold | Various | General knowledge |

| Upregulation of CYP450 genes upon induction | 2 to 50-fold | Various | General knowledge |

Experimental Protocols

Elucidating the biosynthetic pathway of a natural product like this compound involves a combination of transcriptomics, heterologous expression of candidate enzymes, and in vitro biochemical assays.

Identification of Candidate Biosynthetic Genes

This protocol outlines a general workflow for identifying candidate genes from a plant known to produce the target compound.

Methodology:

-

Plant Material: Collect tissues from Ajuga taiwanensis that are actively producing this compound.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts to identify putative diTPSs, CYPs, and other enzyme classes based on sequence homology.

-

Differential Expression and Co-expression Analysis: Compare transcriptomes from high-producing and low-producing tissues or developmental stages to identify differentially expressed genes. Use co-expression analysis to find genes that are coordinately expressed with known terpenoid biosynthetic genes.

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of candidate plant enzymes in a microbial host for functional characterization.

Methodology:

-

Gene Cloning: Amplify the coding sequences of candidate genes from Ajuga taiwanensis cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES-DEST for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

This protocol details the functional characterization of purified recombinant enzymes.

Methodology for diTPS:

-

Reaction Setup: Prepare a reaction mixture containing the purified diTPS, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., Mg2+).

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Product Extraction and Analysis: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with authentic standards or known compounds.

Methodology for CYP450s:

-

Reaction Setup: Prepare a reaction mixture containing the purified CYP450, the diterpene substrate (product from the diTPS assay), a cytochrome P450 reductase (CPR) partner, NADPH, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Product Extraction and Analysis: Extract the products and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or otherwise modified products.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on current knowledge of clerodane diterpenoid biosynthesis. The proposed pathway, regulatory network, and experimental protocols offer a valuable resource for researchers aiming to unravel the specific enzymatic steps leading to this promising natural product. Further research, employing the outlined methodologies, will be instrumental in confirming the proposed pathway and enabling the metabolic engineering of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ajugalide D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neoclerodane diterpene, Ajugalide D. It covers its core physicochemical properties, outlines detailed experimental protocols for its isolation and characterization, and presents a hypothetical signaling pathway to stimulate further research into its mechanism of action.

Core Physicochemical Properties

This compound is a naturally occurring compound isolated from Ajuga taiwanensis.[1][2] Its fundamental molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₆ | [1][3][4] |

| Molecular Weight | 380.48 g/mol | |

| Class | Diterpene lactone | |

| Description | Belongs to the class of organic compounds known as diterpene lactones. These are diterpenoids containing a lactone moiety. | |

| Storage Temperature | -20°C |

Experimental Protocols

The following sections detail the standard methodologies for the isolation, purification, and structural elucidation of this compound.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, Ajuga taiwanensis, is depicted below. This process involves extraction, fractionation, and chromatographic separation.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of this compound's chemical structure is accomplished through a combination of modern spectroscopic techniques.

References

Methodological & Application

Application Notes and Protocols for Ajugalide D In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities. While specific data for this compound is limited in publicly available literature, compounds with similar structures isolated from the Ajuga genus have demonstrated significant anti-inflammatory and cytotoxic potential. These application notes provide a framework for the in vitro screening of this compound, based on established protocols for analogous neo-clerodane diterpenoids. The methodologies and potential mechanisms described herein are intended to serve as a foundational resource for initiating research on this compound.

Potential Biological Activities

Neo-clerodane diterpenoids have been reported to possess several key biological activities, making them promising candidates for drug discovery.

-

Anti-inflammatory Activity: Many compounds in this class have been shown to inhibit the production of pro-inflammatory mediators. A common mechanism of action involves the modulation of key signaling pathways such as the NF-κB pathway.

-

Anticancer Activity: The cytotoxic effects of neo-clerodane diterpenoids against various cancer cell lines are well-documented. Proposed mechanisms often include the induction of apoptosis and cell cycle arrest. For instance, the related compound Ajugalide-B has been shown to induce anoikis (a form of programmed cell death) in tumor cells.[1]

Data Presentation

Table 1: Anti-inflammatory Activity of Neo-clerodane Diterpenoids (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

| Compound | Source | IC50 (µM) | Reference |

| Compound 36 | Scutellaria barbata | 10.6 | [2][3] |

| Compound 2 | Ajuga pantantha | 20.2 | [4] |

| Compound 6 | Ajuga pantantha | 27.0 | [4] |

| Compound 8 | Ajuga pantantha | 25.8 | |

| Guevarain B (2 ) | Salvia guevarae | Not specified, but showed activity | |

| 6α-hydroxy-patagonol acetonide (7 ) | Salvia guevarae | Not specified, but showed activity |

Table 2: Cytotoxic Activity of Neo-clerodane Diterpenoids (Against Various Cancer Cell Lines)

| Compound | Cell Line | IC50 (µM) | Reference |

| Guevarain B (2 ) | K562 (human chronic myelogenous leukemia) | 33.1 ± 1.3 | |

| 6α-hydroxy-patagonol acetonide (7 ) | K562 (human chronic myelogenous leukemia) | 39.8 ± 1.5 |

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Aminoguanidine (positive control)

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO) and a positive control (Aminoguanidine).

-

Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Quantification (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Selected cancer cell line (e.g., K562, A549, MCF-7)

-

Appropriate cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Spectrophotometer (510 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Data Analysis: Measure the absorbance at 510 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.

Caption: Workflow for determining the anti-inflammatory activity of this compound.

Caption: Workflow for assessing the cytotoxicity of this compound using the SRB assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Ajugalide D in Cancer Cell Line Treatment

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the effects of Ajugalide D on cancer cell lines is limited. The following application notes and protocols are based on studies of related compounds, such as Ajugalide C and Ajugalide-B, and provide a foundational framework for the investigation of this compound.

Introduction

This compound is a member of the phytoecdysteroid class of compounds, which are naturally occurring steroids found in plants of the Ajuga genus. Related compounds from this genus have demonstrated potential anti-cancer properties, including the induction of apoptosis and cell cycle arrest, suggesting that this compound may also possess therapeutic potential against various cancer cell lines. This document outlines detailed protocols for investigating the in vitro anti-cancer effects of this compound, focusing on cell viability, apoptosis, and the modulation of key signaling pathways.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following tables are provided as templates for researchers to organize and present their experimental findings.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |

| DU145 | Prostate | Experimental Data | Experimental Data |

| MCF-7 | Breast | Experimental Data | Experimental Data |

| HeLa | Cervical | Experimental Data | Experimental Data |

| A549 | Lung | Experimental Data | Experimental Data |

| HepG2 | Liver | Experimental Data | Experimental Data |

Table 2: Effect of this compound on Apoptosis in a Representative Cancer Cell Line

| Treatment | Concentration | Percentage of Apoptotic Cells (%) |

| Vehicle Control (DMSO) | - | Experimental Data |

| This compound | IC50 | Experimental Data |

| This compound | 2x IC50 | Experimental Data |

Table 3: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (DMSO) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

-

Cancer cell lines (e.g., DU145, MCF-7, HeLa, A549, HepG2)

-

96-well plates

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

References

Application of Ajugalide D in Anti-Inflammatory Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalide D, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, is emerging as a compound of interest for its potential anti-inflammatory properties. While direct and extensive experimental data on this compound is currently limited, the well-documented anti-inflammatory activity of extracts from various Ajuga species and structurally related compounds provides a strong basis for its investigation as a novel therapeutic agent.[1] Species such as Ajuga reptans, Ajuga genevensis, and Ajuga iva have been traditionally used in folk medicine for their anti-inflammatory effects.[2][3] Phytochemical analyses of these plants have revealed the presence of various bioactive molecules, including iridoids, flavonoids, and phytosterols, which are believed to contribute to their therapeutic properties.[2][4] This document provides a comprehensive guide for researchers interested in exploring the anti-inflammatory applications of this compound, including postulated mechanisms of action, detailed experimental protocols, and data presentation guidelines.

Postulated Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of compounds from the Ajuga genus are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related neo-clerodane diterpenoids and extracts of Ajuga species, the primary mechanisms of action for this compound are likely to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

MAPK Signaling Pathway: The MAPK family of kinases, including ERK, JNK, and p38, plays a significant role in cellular responses to a variety of extracellular stimuli, leading to inflammation. Activation of these pathways can lead to the production of inflammatory mediators. It is postulated that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases within the MAPK cascade.

Data Presentation: Quantitative Summary

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition | IC50 (µM) |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||

| TNF-α Release | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||

| IL-6 Release | THP-1 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | ||

| COX-2 Expression | A549 | IL-1β (10 ng/mL) | 1, 5, 10, 25, 50 | ||

| 5-LOX Activity | - | - | 1, 5, 10, 25, 50 |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | This compound Dose (mg/kg) | Parameter | % Inhibition vs. Control |

| Carrageenan-induced Paw Edema (Rat) | 10, 25, 50 | Paw Volume Increase | |

| Croton Oil-induced Ear Edema (Mouse) | 10, 25, 50 | Ear Weight Increase | |

| LPS-induced Systemic Inflammation (Mouse) | 10, 25, 50 | Serum TNF-α Levels | |

| LPS-induced Systemic Inflammation (Mouse) | 10, 25, 50 | Serum IL-6 Levels |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

a. Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used.

-

Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Seed cells in appropriate plates. Pre-treat cells with varying concentrations of this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

b. Measurement of Nitric Oxide (NO) Production:

-

Principle: NO production is an indicator of macrophage activation and inflammation. It is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

-

Protocol:

-

Collect culture supernatants after treatment.

-

Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

-

c. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or animal serum.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants or serum samples to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a color change.

-

Measure the absorbance at the appropriate wavelength.

-

Determine cytokine concentrations from a standard curve.

-

d. Western Blot Analysis for Protein Expression:

-

Principle: Western blotting is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-p38).

-

Protocol:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Anti-inflammatory Models

a. Carrageenan-Induced Paw Edema in Rats:

-

Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response.

-

Protocol:

-

Administer this compound or a vehicle control orally or intraperitoneally to rats.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema.

-

b. Croton Oil-Induced Ear Edema in Mice:

-

Principle: Topical application of croton oil induces an acute inflammatory response characterized by edema.

-

Protocol:

-

Apply a solution of croton oil in a suitable solvent to the inner surface of the right ear of mice.

-